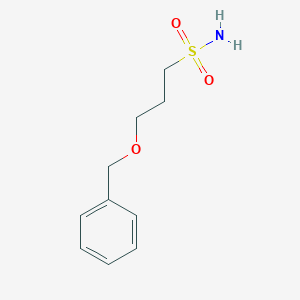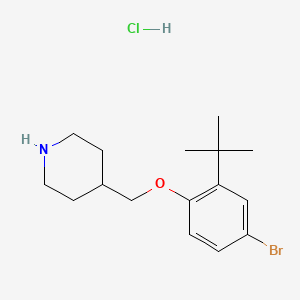
4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Purification Techniques
Research on similar bromo and tert-butyl substituted compounds highlights advanced synthesis and purification techniques. For instance, the isolation of bromo-substituted fluorescein derivatives through pH-zone-refining counter-current chromatography demonstrates a method for purifying complex organic compounds, which could be applicable to synthesizing and isolating specific ethers like the one mentioned (Weisz, Scher, & Ito, 1996).
Chemical Reactions and Stability
Studies on the lithium-bromine exchange reactions of aryl bromides in various solvents provide insights into the reactivity and stability of bromo and tert-butyl phenyl compounds. This research could be relevant for understanding the chemical behavior of "4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride" in synthetic processes (Bailey, Luderer, & Jordan, 2006).
Photolabile Compounds for Biochemical Applications
The synthesis of photolabile carbene generating labels from bromobenzyl tert-butyl ether derivatives for biochemical applications underscores the use of bromo and tert-butyl groups in creating sensitive probes for studying biological systems. Such compounds could be employed in photoaffinity labeling to investigate molecular interactions within cells (Nassal, 1983).
Material Science and Polymer Chemistry
Research into the synthesis and properties of polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol shows the role of tert-butyl and ether groups in the development of new polymeric materials. These materials exhibit unique thermal and solubility properties, suggesting possible applications of "4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride" in polymer chemistry and materials science (Hsiao, Yang, & Chen, 2000).
Protecting Groups in Organic Synthesis
The development of new protecting groups for hydroxyl functions, such as those involving tert-butyl and dimethylsilyl groups, highlights the importance of such chemical modifications in facilitating complex organic syntheses. These studies indicate the potential utility of the compound as a protecting group or intermediate in synthetic chemistry (Corey & Venkateswarlu, 1972).
Propriétés
IUPAC Name |
4-[(4-bromo-2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-16(2,3)14-10-13(17)4-5-15(14)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFLZMZDVUKZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




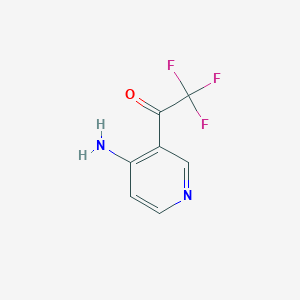
![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)

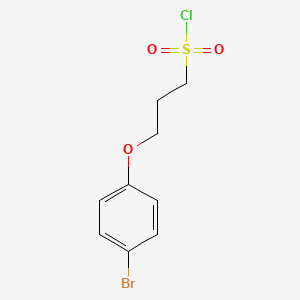
![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)
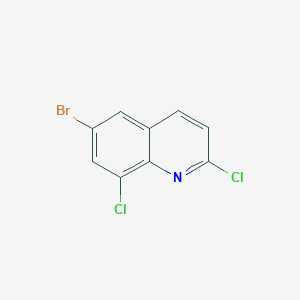
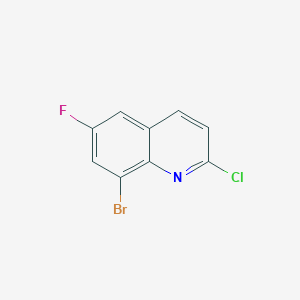
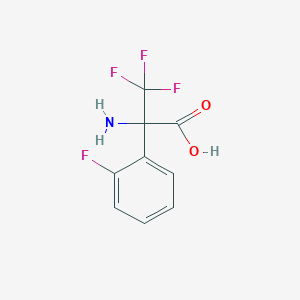
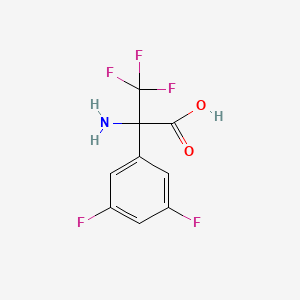
![2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1528799.png)

